molecular formula C18H14F4N4O B5505697 8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide

8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide

Cat. No. B5505697
M. Wt: 378.3 g/mol
InChI Key: VEFWVCIUYHGFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide" is a compound of interest due to its structural complexity and potential biological activities. The compound belongs to the fluoroquinolone class, known for their broad-spectrum antibacterial activity, although the specific use and applications of this compound extend beyond the typical scope of fluoroquinolones due to its unique substitution pattern.

Synthesis Analysis

The synthesis of related fluoroquinolone derivatives involves multi-step chemical processes that include cyclization, fluorination, and carboxamide formation. For instance, the synthesis of pyridonecarboxylic acids, a closely related compound, was achieved by reacting substituted quinoline with various reagents to introduce the fluoro and carboxamide functional groups in a controlled manner, highlighting the complexity and precision required in synthesizing such molecules (Sukach et al., 2015).

Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Quinoline Derivatives

A series of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives were developed, involving 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as intermediates. These compounds demonstrated antibacterial abilities towards different microorganisms, highlighting their potential as antimicrobial agents (Valluri et al., 2017).

Antimicrobial Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The synthesis involved ethoxymethylenemalononitrile and resulted in compounds with antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial therapies (Holla et al., 2006).

Photostability and Photochemical Reactions

Photoinduced C-F Bond Cleavage

Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids revealed heterolytic defluorination under photochemical conditions. This study provides insights into the photostability and photochemical behaviors of fluorinated quinolones, which are significant for developing photostable therapeutic agents (Fasani et al., 1999).

Chemical Sensing and Biological Applications

Chemosensor for Zn2+

A study introduced a chemosensor for Zn2+ ions based on a quinoline derivative, which showed remarkable fluorescence enhancement in aqueous solution. This sensor could detect Zn2+ concentrations in living cells and water samples, demonstrating its utility in environmental monitoring and biological studies (Park et al., 2015).

Structural and Mechanistic Insights

Antibacterial Quinolones

A distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in a novel 8-chloroquinolone showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study offers valuable structure-activity relationship insights for developing new antibacterial agents (Kuramoto et al., 2003).

properties

IUPAC Name

8-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N4O/c1-10-9-14(18(20,21)22)26-15(24-10)7-8-23-17(27)13-6-5-11-3-2-4-12(19)16(11)25-13/h2-6,9H,7-8H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFWVCIUYHGFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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